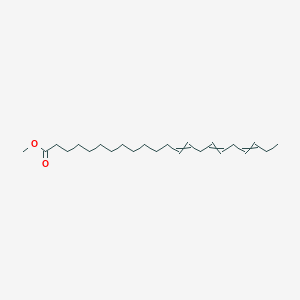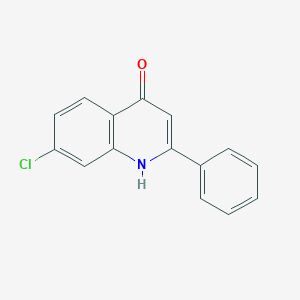
7-Chloro-2-phenylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-phenylquinolin-4-ol is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学研究应用
7-Chloro-2-phenylquinolin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.
作用机制
The mechanism of action of 7-Chloro-2-phenylquinolin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1/S checkpoint.
生化和生理效应
Studies have shown that 7-Chloro-2-phenylquinolin-4-ol can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its high potency against cancer cells. This compound has been found to exhibit significant activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its potential toxicity to normal cells. Careful dosage and administration protocols must be followed to ensure that the compound does not cause harm to healthy cells.
未来方向
There are several potential future directions for research on 7-Chloro-2-phenylquinolin-4-ol. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers may also explore the use of 7-Chloro-2-phenylquinolin-4-ol as a fluorescent probe for the detection of other biological molecules. Additionally, further studies may be conducted to investigate the potential anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases.
合成方法
The synthesis of 7-Chloro-2-phenylquinolin-4-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one with phosphorus oxychloride and sodium hydroxide. This reaction results in the formation of 7-chloro-2-phenylquinolin-4-ol as a yellow crystalline solid. The purity of the compound can be increased through recrystallization from a suitable solvent.
属性
CAS 编号 |
110802-16-9 |
|---|---|
产品名称 |
7-Chloro-2-phenylquinolin-4-ol |
分子式 |
C15H10ClNO |
分子量 |
255.7 g/mol |
IUPAC 名称 |
7-chloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI 键 |
XQOKFGZSHRSHMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



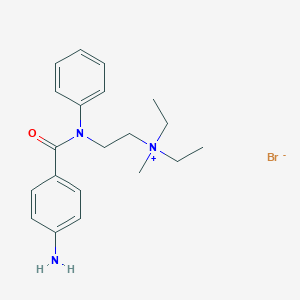
![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
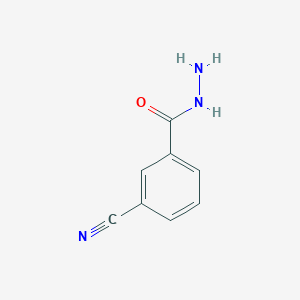
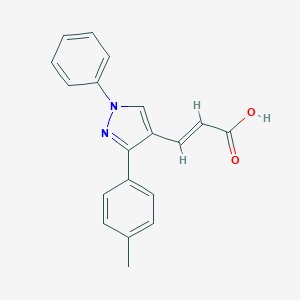
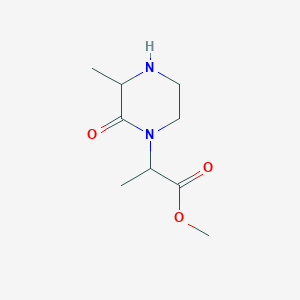
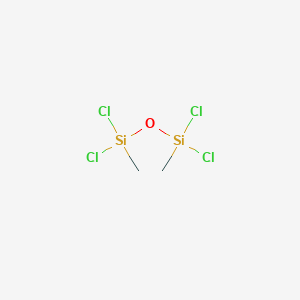
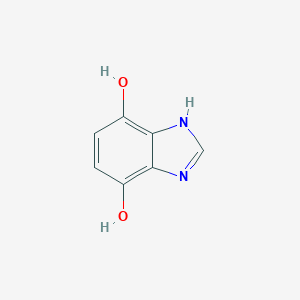
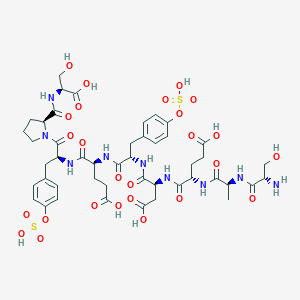
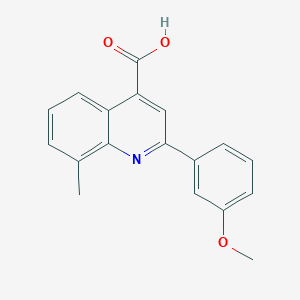
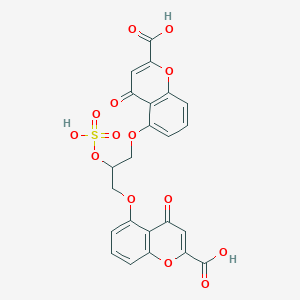
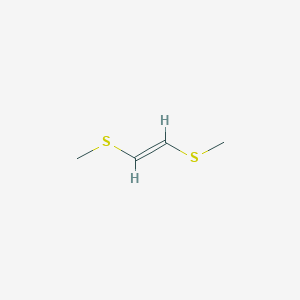
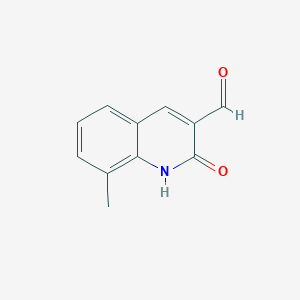
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
